molecular formula C13H9BrClFS B7991784 1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443352-58-6

1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7991784
CAS No.: 1443352-58-6
M. Wt: 331.63 g/mol
InChI Key: WKOKNYNJHQATPT-UHFFFAOYSA-N
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Description

1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group

Preparation Methods

The synthesis of 1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene in chemical reactions involves the activation of the aromatic ring and the sulfanylmethyl group. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The sulfanylmethyl group can undergo oxidation or reduction, altering the electronic properties of the molecule and enabling further functionalization .

Comparison with Similar Compounds

1-Bromo-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds such as:

The presence of the sulfanylmethyl group in this compound provides unique reactivity and functionalization opportunities, distinguishing it from other halogenated aromatic compounds.

Properties

IUPAC Name

1-[(2-bromophenyl)methylsulfanyl]-3-chloro-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFS/c14-13-4-2-1-3-9(13)8-17-12-6-10(15)5-11(16)7-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOKNYNJHQATPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189788
Record name Benzene, 1-[[(2-bromophenyl)methyl]thio]-3-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443352-58-6
Record name Benzene, 1-[[(2-bromophenyl)methyl]thio]-3-chloro-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443352-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-[[(2-bromophenyl)methyl]thio]-3-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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